(4-(((4-Fluorophenyl)amino)methyl)phenyl)boronic acid
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Overview
Description
(4-(((4-Fluorophenyl)amino)methyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a fluorophenylamino group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(((4-Fluorophenyl)amino)methyl)phenyl)boronic acid typically involves the reaction of 4-fluoroaniline with formaldehyde to form the intermediate (4-fluorophenyl)aminomethylbenzene. This intermediate is then subjected to a borylation reaction using a boronic acid derivative under palladium-catalyzed conditions to yield the final product .
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (4-(((4-Fluorophenyl)amino)methyl)phenyl)boronic acid primarily undergoes reactions typical of boronic acids, such as Suzuki-Miyaura cross-coupling, where it reacts with halides or pseudohalides in the presence of a palladium catalyst to form biaryl compounds .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an appropriate solvent (e.g., ethanol or water).
Oxidation: Can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.
Reduction: Can be reduced to form the corresponding boronate ester using reducing agents like sodium borohydride.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation reactions.
Boronate Esters: Formed through reduction reactions.
Scientific Research Applications
(4-(((4-Fluorophenyl)amino)methyl)phenyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (4-(((4-Fluorophenyl)amino)methyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide or pseudohalide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the fluorophenylamino group, making it less versatile in certain synthetic applications.
4-Fluorophenylboronic Acid: Similar structure but without the aminomethyl group, affecting its reactivity and applications.
4-Formylphenylboronic Acid: Contains a formyl group instead of the aminomethyl group, leading to different reactivity and applications.
Uniqueness: (4-(((4-Fluorophenyl)amino)methyl)phenyl)boronic acid is unique due to the presence of both the fluorophenyl and aminomethyl groups, which enhance its reactivity and make it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
[4-[(4-fluoroanilino)methyl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BFNO2/c15-12-5-7-13(8-6-12)16-9-10-1-3-11(4-2-10)14(17)18/h1-8,16-18H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNVMFZDDMXQIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CNC2=CC=C(C=C2)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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